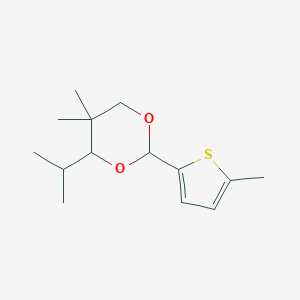![molecular formula C12H16O4 B14528994 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid CAS No. 62821-29-8](/img/structure/B14528994.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclobutane]-3',3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclobutane]-3’,3’-dicarboxylic acid is a complex organic compound characterized by its unique spiro structure. This compound features a bicyclo[2.2.1]heptane ring system fused to a cyclobutane ring, with two carboxylic acid groups attached. The spiro configuration, where two rings are connected through a single shared atom, imparts distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclobutane]-3’,3’-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane core. Subsequent reactions, such as cyclopropanation, can introduce the cyclobutane ring. The final steps often involve oxidation or hydrolysis to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclobutane]-3’,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclobutane]-3’,3’-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in structural biology and enzymology.
Industry: Used in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.1]heptane-7,1’-cyclobutane]-3’,3’-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-one: Similar spiro structure but with a cyclopropane ring instead of cyclobutane.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: Features a bicyclo[2.2.1]heptane core but lacks the spiro configuration.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclobutane]-3’,3’-dicarboxylic acid is unique due to its combination of a spiro structure with a bicyclo[2.2.1]heptane and cyclobutane ring system. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
62821-29-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-7,3'-cyclobutane]-1',1'-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-9(14)12(10(15)16)5-11(6-12)7-1-2-8(11)4-3-7/h7-8H,1-6H2,(H,13,14)(H,15,16) |
InChI Key |
SFXBFUPTUOVUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C23CC(C3)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



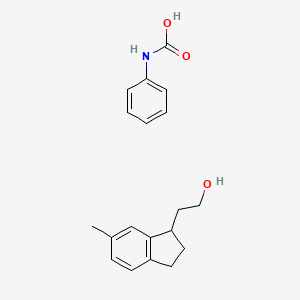
![1-Chloro-2-methyl-1-[(propan-2-yl)oxy]propane](/img/structure/B14528926.png)
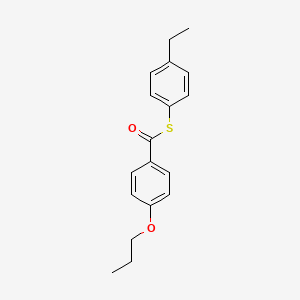
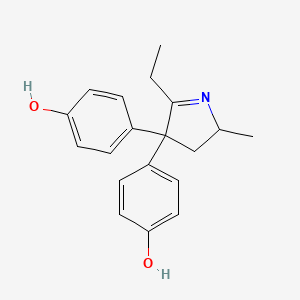
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
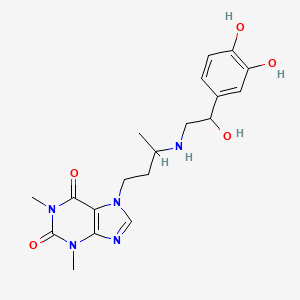
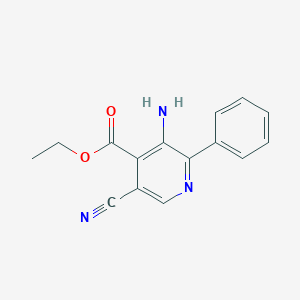
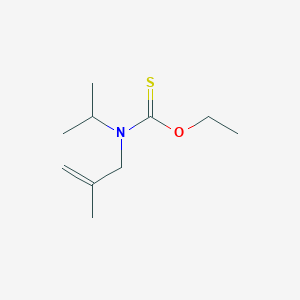
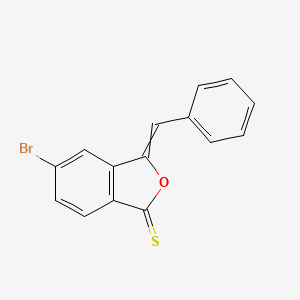
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
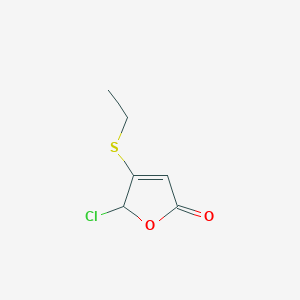
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
